REACTION_CXSMILES
|
[CH2:1]([Mg]Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH:11]([Cl:17])[CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].C1(C)C=CC=CC=1.[Cl-].[NH4+]>O1CCCC1>[Cl:17][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
lithium tetrachlorocuprate
|
Quantity
|
33 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
160 L
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
Bromochlorohexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(CCCCC)Cl
|
Name
|
|
Quantity
|
85.5 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
263 L
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 15°-20° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for a further 1.25 h
|
Duration
|
1.25 h
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 30° C
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic phase further washed with ammonium chloride solution (170 L) and 20% sodium chloride solution (3×197 L)
|
Type
|
CONCENTRATION
|
Details
|
The organic solution was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to leave
|
Type
|
CUSTOM
|
Details
|
an oil (56.8 kg, 77% pure by HPLC assay, 88% corrected yield), which
|
Type
|
DISTILLATION
|
Details
|
was distilled (b.p. 129°-132° C., 2 mbar)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |